N-Nitrosobis(2,2,2-trifluoroethyl)amine

Catalog No.
S560217
CAS No.
625-89-8
M.F
C4H4F6N2O
M. Wt
210.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitrosobis(2,2,2-trifluoroethyl)amine

CAS Number

625-89-8

Product Name

N-Nitrosobis(2,2,2-trifluoroethyl)amine

IUPAC Name

N,N-bis(2,2,2-trifluoroethyl)nitrous amide

Molecular Formula

C4H4F6N2O

Molecular Weight

210.08 g/mol

InChI

InChI=1S/C4H4F6N2O/c5-3(6,7)1-12(11-13)2-4(8,9)10/h1-2H2

InChI Key

YUEXLPFBTMPXCY-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)N(CC(F)(F)F)N=O

Synonyms

N-nitrosobis(2,2,2-trifluoroethyl)amine, NDEA-F6

Canonical SMILES

C(C(F)(F)F)N(CC(F)(F)F)N=O

N-Nitrosobis(2,2,2-trifluoroethyl)amine is a synthetic compound classified as a nitrosamine, characterized by the presence of two trifluoroethyl groups attached to a nitrogen atom, along with a nitroso functional group. Its chemical formula is C₄H₄F₆N₂O. This compound is notable for its unique fluorinated structure, which significantly influences its chemical behavior and biological activity. N-Nitrosobis(2,2,2-trifluoroethyl)amine is recognized for its potential toxicity and carcinogenic properties, although specific studies indicate that it may exhibit non-genotoxic characteristics under certain conditions .

Typical of nitrosamines. Key reactions include:

  • Oxidation: The trifluoromethyl groups present in the compound can inhibit certain oxidation reactions, affecting its reactivity and stability .
  • Decomposition: Under specific conditions, this compound can decompose to release toxic nitrogen oxides.
  • Nucleophilic Substitution: The presence of the nitroso group allows for nucleophilic attack by various reagents, leading to the formation of different derivatives.

Research indicates that N-Nitrosobis(2,2,2-trifluoroethyl)amine exhibits limited biological activity compared to other nitrosamines. It has been classified as biologically inactive in several studies, suggesting that it does not induce mutations or have significant carcinogenic effects in vivo . This inactivity may be attributed to the steric hindrance provided by the trifluoroethyl groups, which could impede interaction with biological macromolecules.

The synthesis of N-Nitrosobis(2,2,2-trifluoroethyl)amine typically involves the reaction of bis(2,2,2-trifluoroethyl)amine with a nitrosating agent such as sodium nitrite in an acidic medium. The general reaction can be summarized as follows:

  • Preparation of Bis(2,2,2-trifluoroethyl)amine: This precursor is synthesized through the reaction of 2,2,2-trifluoroethanol with ammonia or amine derivatives.
  • Nitrosation Reaction:
    Bis 2 2 2 trifluoroethyl amine+Nitrosating AgentN Nitrosobis 2 2 2 trifluoroethyl amine\text{Bis 2 2 2 trifluoroethyl amine}+\text{Nitrosating Agent}\rightarrow \text{N Nitrosobis 2 2 2 trifluoroethyl amine}

This method allows for the controlled formation of the nitrosamine while minimizing side reactions.

Studies focusing on N-Nitrosobis(2,2,2-trifluoroethyl)amine have primarily investigated its interaction with biological systems and other chemical entities. Notably:

  • Non-genotoxic Properties: Research has shown that this compound does not exhibit significant genotoxicity compared to other nitrosamines .
  • Comparative Toxicology: Interaction studies with other nitrosamines reveal that N-Nitrosobis(2,2,2-trifluoroethyl)amine may serve as a benchmark for evaluating the effects of fluorinated compounds on biological systems.

N-Nitrosobis(2,2,2-trifluoroethyl)amine shares structural similarities with various other nitrosamines. Here are some comparable compounds:

Compound NameStructure CharacteristicsBiological Activity
N-NitrosodiethylamineEthyl groups instead of trifluoroethylKnown carcinogen
N-Nitroso-N-methylureaUrea derivative with methyl groupCarcinogenic
N-Nitroso-N-propylureaUrea derivative with propyl groupCarcinogenic
N-Nitroso-bis(3-methylbutyl)amineLarger alkyl groupsCarcinogenic

Uniqueness

N-Nitrosobis(2,2,2-trifluoroethyl)amine is unique due to its fluorinated structure which imparts distinct chemical properties and reduced biological activity compared to traditional nitrosamines. This characteristic makes it an interesting subject for research into the effects of halogenation on mutagenicity and toxicity.

XLogP3

2.1

LogP

2.15 (LogP)

Other CAS

625-89-8

Wikipedia

N-Nitrosobis(2,2,2-trifluoroethyl) amine

Dates

Modify: 2024-04-14

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